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Quantitative Profile of PF-6274484

The table below summarizes the key biochemical and cellular potency data for PF-6274484.

Parameter Value Experimental Context

K(_i) (Irreversible) 0.14 nM
[1]

Inhibition constant for EGFR kinase [1].

K(_i) for EGFR (WT) 0.18 nM
[1]

Inhibition constant for wild-type EGFR [1].

Cellular IC(_{50}) (WT EGFR) 5.8 nM [1] Inhibition of autophosphorylation in A549 cells
[1].

Cellular IC(_{50}) (EGFR
L858R/T790M)

6.6 nM [1] Inhibition of autophosphorylation in H1975 cells
[1].

Mechanism of Action and EGFR Signaling

PF-6274484 is an anilinoquinazoline-based inhibitor that functions as a targeted covalent inhibitor (TCI)

[2]. Its mechanism involves a two-step process: first, it reversibly binds to the ATP-binding pocket of EGFR
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via non-covalent interactions; second, its α,β-unsaturated amide (Michael acceptor) warhead forms an

irreversible covalent bond with cysteine 797 (Cys797) in the kinase active site [3] [4].

This covalent modification permanently inactivates the kinase, blocking its auto-phosphorylation and

subsequent downstream signaling. The downstream effects converge on a core signaling network, often

described as a bow-tie structure, that regulates critical cellular processes like proliferation and survival [5].
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Simplified EGFR signaling pathway with a bow-tie structure [5].

Experimental Protocols for Evaluation

Here are detailed methodologies for key experiments used to characterize covalent inhibitors like PF-

6274484.

Activity-Based Protein Profiling (ABPP) for Target Engagement
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ABPP is a powerful chemical proteomics method to directly map the on- and off-targets of covalent

inhibitors in complex biological systems like human cells [3].

Probe Design: A clickable, alkynylated analog of the inhibitor (e.g., probe 3 for PF-6274484) is
synthesized. The alkyne tag is attached at a position that does not interfere with the inhibitor's

reactivity or binding [3].
Labeling: Cell lysates or intact cells are treated with the probe. The probe covalently labels its

binding targets [3].
Click Chemistry: The labeled proteins are reacted via copper-catalyzed azide-alkyne cycloaddition

(CuAAC) with an azide-bearing reporter tag (e.g., azide-rhodamine for fluorescence, or azide-biotin
for enrichment) [3].

Detection & Quantification:
Gel-based: Visualized by in-gel fluorescence scanning [3].

Mass Spectrometry-based: Enriched and identified using quantitative proteomics like SILAC
(Stable Isotope Labeling by Amino Acids in Cell Culture). Specific targets are identified by

comparing samples pre-treated with the inhibitor versus a vehicle control [3].
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ABPP workflow for identifying covalent inhibitor targets [3].

Kinetic Analysis of Covalent Inhibition

Defining the kinetic parameters K_I (reversible binding affinity) and k_inact (covalent modification rate)

is crucial for understanding inhibitor potency and selectivity [4].

Assay Principle: The overall inhibition efficiency is described by the second-order rate constant
k_inact/K_I. This is measured using a time-dependent enzyme activity assay [4] [6].

Protocol:
Reaction Setup: The enzyme (EGFR) is incubated with varying concentrations of PF-6274484
for different time periods [4].
Residual Activity Measurement: After each incubation time, the remaining enzyme activity is

measured by adding ATP and a substrate. The rate of substrate conversion is tracked [4].
Data Fitting: The observed rate of inactivation (k_obs) at each inhibitor concentration is

determined. A plot of k_obs vs. [Inhibitor] is fitted to a hyperbolic equation to derive the
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K_I and k_inact values [4] [6].

Key Considerations for Irreversible EGFR Inhibitors

Balancing Reactivity and Affinity: The most effective covalent inhibitors, like PF-6274484, often
have high binding affinity (K_I) but moderate specific reactivity (k_inact). This balance allows

the non-covalent interactions to position the warhead correctly, minimizing off-target reactivity [4].
Proteome-Wide Selectivity: Cysteine is a common functional residue. Techniques like ABPP-SILAC

have shown that covalent kinase inhibitors, including PF-6274484 and Ibrutinib, have a limited
selectivity window. At high concentrations, rampant off-target reactivity can occur, underscoring the

need for careful profiling [3].
Structural Techniques for Validation:

X-ray Crystallography: Can provide atomic-resolution structures of the inhibitor-protein
covalent complex, revealing the exact binding pose and warhead geometry, as demonstrated

for related EGFR inhibitors [2] [7].
Intact Protein Mass Spectrometry: Directly confirms the formation and stoichiometry of the

covalent adduct by detecting the mass increase of the target protein after inhibitor treatment [2].
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To cite this document: Smolecule. [PF-6274484 Irreversible covalent EGFR binding]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b539291#pf-6274484-

irreversible-covalent-egfr-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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